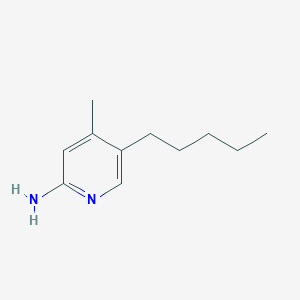
4-methyl-5-pentyl-2-Pyridinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-5-pentyl-2-Pyridinamine is a useful research compound. Its molecular formula is C11H18N2 and its molecular weight is 178.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for 4-methyl-5-pentyl-2-pyridinamine, and how can reaction conditions be controlled to maximize yield?
- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, starting with pyridine derivatives, alkylation at the 5-position using pentyl halides under inert atmospheres (e.g., nitrogen) is common. Temperature control (60–80°C) and reaction time optimization (12–24 hours) are critical to minimize side products like over-alkylation .
- Characterization : Use thin-layer chromatography (TLC) to monitor reaction progress and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm regioselectivity and purity .
Q. Which analytical techniques are most reliable for characterizing this compound, and how should data interpretation be approached?
- Recommended Techniques :
- NMR Spectroscopy : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 6.5–8.5 ppm, methyl groups at δ 1.0–2.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify the backbone structure .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns and UV detection .
Q. What safety protocols should be followed when handling this compound in the absence of comprehensive toxicity data?
- Precautionary Measures :
- Use personal protective equipment (PPE): gloves, lab coats, and goggles.
- Work in a fume hood to avoid inhalation.
- Follow first-aid guidelines for skin/eye contact: rinse with water for 15 minutes and seek medical attention if irritation persists .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. MS) for this compound derivatives?
- Troubleshooting Steps :
Repetition : Re-run experiments to rule out human error.
Cross-Validation : Use complementary techniques (e.g., infrared spectroscopy for functional groups, X-ray crystallography for unambiguous structure elucidation) .
Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies .
Q. What strategies are effective for optimizing the regioselectivity of alkylation in pyridinamine derivatives?
- Approaches :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer alkylation to the desired position .
- Catalysis : Use transition-metal catalysts (e.g., Pd or Cu) to enhance selectivity in cross-coupling reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) can stabilize intermediates and improve reaction specificity .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Experimental Design :
Analog Synthesis : Modify substituents (e.g., alkyl chain length, aromatic groups) systematically.
Assay Selection : Use enzyme inhibition assays (e.g., kinase targets) or cell-based viability tests (e.g., IC₅₀ determination) .
Data Analysis : Apply multivariate regression models to correlate structural features with activity trends .
Q. What computational tools are suitable for predicting the physicochemical properties of this compound?
- Tools and Workflows :
- ADME Prediction : Use SwissADME or ADMETLab to estimate solubility, logP, and bioavailability .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., protein-ligand docking via AutoDock Vina) .
Q. Specialized Methodological Considerations
Q. How should researchers address the lack of ecological or chronic toxicity data for this compound in preclinical studies?
- Risk Mitigation :
- Conduct acute toxicity tests in model organisms (e.g., Daphnia magna for aquatic toxicity).
- Refer to analogs with established data (e.g., pyridinamine derivatives) for extrapolation .
Q. What regulatory frameworks apply to the use of this compound in biomedical research?
- Compliance Guidelines :
- Follow institutional review board (IRB) protocols for human cell line studies .
- Adhere to REACH regulations for chemical safety reporting in the EU .
Q. Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₈N₂ | |
| Synthetic Yield (Optimal) | 72–85% | |
| Purity (HPLC) | >95% | |
| LogP (Predicted) | 2.8 |
属性
CAS 编号 |
179555-06-7 |
|---|---|
分子式 |
C11H18N2 |
分子量 |
178.27 g/mol |
IUPAC 名称 |
4-methyl-5-pentylpyridin-2-amine |
InChI |
InChI=1S/C11H18N2/c1-3-4-5-6-10-8-13-11(12)7-9(10)2/h7-8H,3-6H2,1-2H3,(H2,12,13) |
InChI 键 |
PUZLVUGXTRGZPU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=CN=C(C=C1C)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













